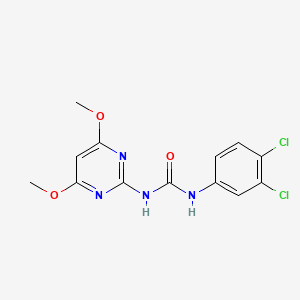
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea, also known as DCPU, is a chemical compound that has been widely studied for its potential use in scientific research. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides, an essential component of DNA and RNA. DCPU has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mécanisme D'action
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea acts as a competitive inhibitor of DHODH, binding to the enzyme's active site and preventing the conversion of dihydroorotate to orotate, a key step in the de novo synthesis of pyrimidine nucleotides. This results in a decrease in cellular pyrimidine nucleotide levels, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on DHODH, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of reactive oxygen species (ROS) and to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been shown to have anti-inflammatory and immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea as a research tool is its high potency and selectivity for DHODH, making it a valuable tool for studying the role of DHODH in various cellular processes. However, one limitation is that N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be toxic to cells at high concentrations, and its effects on other cellular processes may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. One area of interest is the development of N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea analogs with improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict the response to N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea treatment in different diseases. Additionally, N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea may have potential as a combination therapy with other drugs, such as immune checkpoint inhibitors, in the treatment of cancer and other diseases.
Méthodes De Synthèse
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea can be synthesized using various methods, including the reaction between 3,4-dichloroaniline and 4,6-dimethoxypyrimidine-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting product is then treated with urea and a base such as potassium carbonate to yield N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea. Other methods involve the use of different starting materials and/or reagents.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been used in various scientific research applications, including in the study of cancer, autoimmune diseases, and infectious diseases. DHODH is overexpressed in many cancer cells, and N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has been shown to inhibit cancer cell growth in vitro and in vivo. N-(3,4-dichlorophenyl)-N'-(4,6-dimethoxy-2-pyrimidinyl)urea has also been studied as a potential treatment for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis, as well as for infectious diseases such as malaria and leishmaniasis.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O3/c1-21-10-6-11(22-2)18-12(17-10)19-13(20)16-7-3-4-8(14)9(15)5-7/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVRGWAWYZPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

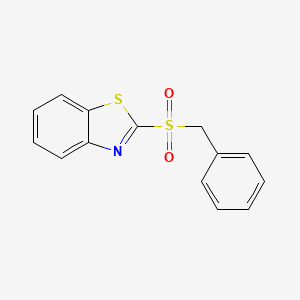

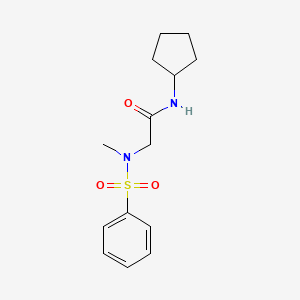
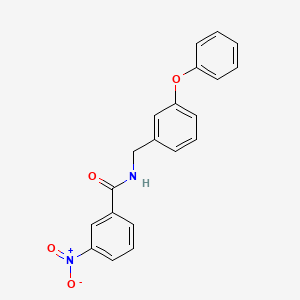
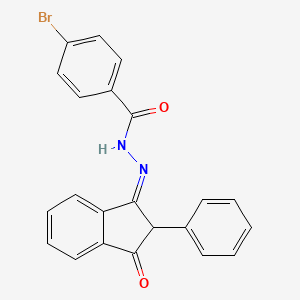
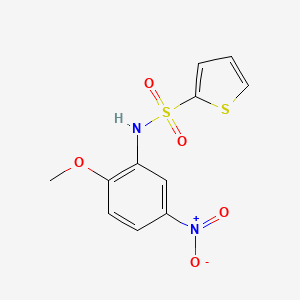
![3-[(5-chloro-3-pyridinyl)oxy]-5-nitroaniline](/img/structure/B5777269.png)
![N-(3-methoxyphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5777274.png)
![3-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5777278.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5777288.png)

![4-{[(cyclohexylamino)carbonothioyl]amino}benzenesulfonamide](/img/structure/B5777296.png)
![N-(4-{N-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5777303.png)